Triphenylpropargylphosphonium bromide

Overview

Description

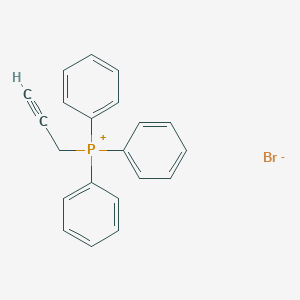

Triphenylpropargylphosphonium bromide is an organophosphorus compound with the chemical formula HC≡CCH2P(Br)(C6H5)3. It is a phosphonium salt that features a propargyl group attached to a triphenylphosphonium moiety. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylpropargylphosphonium bromide typically involves the reaction of triphenylphosphine with propargyl bromide. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the propargyl bromide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Triphenylpropargylphosphonium bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as secondary amines, triethylamine, and triphenylphosphine.

Isomerization and Hydration: It can undergo isomerization and hydration in different solvents.

Formation of Bis-Salts: Triphenylphosphine can react with this compound to form bis-salts with terminal methylene groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, triethylamine, and triphenylphosphine. The reactions are typically carried out in solvents such as THF or DCM under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound include various phosphonium salts and bis-salts. For example, the reaction with triphenylphosphine results in the formation of a bis-salt with a terminal methylene group .

Scientific Research Applications

Triphenylpropargylphosphonium bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other organophosphorus compounds.

Medicinal Chemistry: The compound’s unique properties make it useful in the synthesis of potential pharmaceutical agents.

Material Science: It can be used in the development of new materials with specific chemical properties.

Catalysis: This compound can act as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of triphenylpropargylphosphonium bromide involves its ability to undergo nucleophilic substitution and form stable phosphonium salts. The molecular targets and pathways involved in its reactions include the phosphorus atom, which acts as the central reactive site. The compound’s reactivity is influenced by the electronic and steric effects of the triphenylphosphonium moiety .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: A common reagent in organic synthesis, often used in the Wittig reaction.

Propargyl Bromide: A reagent used in the synthesis of various organic compounds.

Triphenylphosphonium Bromide: A related phosphonium salt with similar reactivity.

Uniqueness

Triphenylpropargylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to other phosphonium salts. This makes it particularly useful in specific organic synthesis reactions where the formation of propargyl derivatives is desired .

Properties

IUPAC Name |

triphenyl(prop-2-ynyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZDAWIXETXKRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943171 | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-46-5 | |

| Record name | Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key chemical reactions Triphenylpropargylphosphonium bromide (TPPB) can undergo?

A1: TPPB demonstrates versatility in various chemical transformations. For instance, it reacts with diphenylamine through an addition reaction, yielding triphenyl-2-diphenylamino-1-propenylphosphonium bromide after prototropic isomerization. [] This product can then undergo alkaline hydrolysis to produce diphenylacetonylphosphine oxide. [] TPPB can also coordinate with gold atoms in different oxidation states to form allenyl gold complexes. []

Q2: How does the structure of TPPB influence its coordination behavior with gold?

A2: The coordination mode of TPPB's allene isomer with gold depends on the gold's oxidation state. [] With gold(I), the alpha carbon of the allene coordinates to the metal center, as observed in complexes with bromo-, pentafluorophenyl-, and triphenylphosphine-gold(I). [] Conversely, with gold(III), the gamma carbon coordinates to the metal center, exemplified by the chiral pentafluorophenyl-gold(III) allenyl complex. []

Q3: Can TPPB be used as a precursor for polymer synthesis?

A3: Yes, TPPB serves as a valuable precursor for synthesizing polymers. One example is the preparation of poly(propargyltriphenylphosphonium-tetraphenylborate). [] This conjugated salt polymer is synthesized through a straightforward ion exchange reaction where poly(propargyltriphenylphosphonium bromide) reacts with tetraphenylboron sodium. []

Q4: Are there spectroscopic techniques that can help characterize TPPB and its derivatives?

A4: Various spectroscopic methods are instrumental in characterizing TPPB and its derivatives. NMR spectroscopy (both 1H and 13C), IR spectroscopy, and UV-Visible spectroscopy have proven particularly useful in elucidating the structure of polymers derived from TPPB. [] X-ray diffraction has been successfully employed to confirm the structures of TPPB-derived allenyl gold complexes and provide insights into characteristic distances within the C=C=C unit of the allene moiety. []

Q5: What is the significance of studying the corrosion inhibition properties of TPPB?

A5: TPPB has shown potential as a corrosion inhibitor for carbon steels in acidic environments. [] Research has investigated its effects on the electrochemical and corrosion behavior of 304 stainless steel in sulfuric acid solutions. [] Understanding these properties is crucial for exploring TPPB's potential applications in various industrial settings where corrosion mitigation is essential.

Q6: Where can one find more information about the synthesis and chemical transformations of TPPB?

A6: For a deeper understanding of the synthesis and diverse chemical transformations that TPPB can undergo, refer to the research article titled "Synthesis and transformations of this compound." [] This publication likely provides a comprehensive exploration of the synthetic routes and various reactions involving TPPB.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

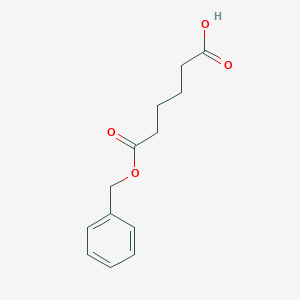

![2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid](/img/structure/B44418.png)

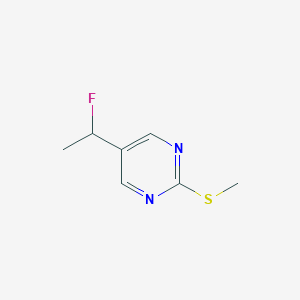

![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)

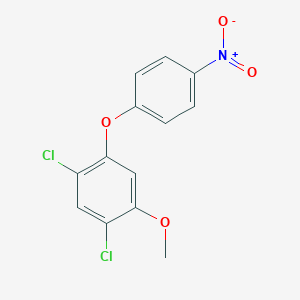

![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)

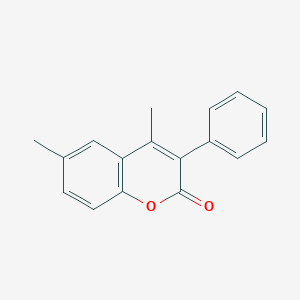

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)